3-Chloro-1,2,4-triazole

Catalog No.
S1941340
CAS No.
6818-99-1
M.F
C2H2ClN3
M. Wt
103.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-1,2,4-triazole

CAS Number

6818-99-1

Product Name

3-Chloro-1,2,4-triazole

IUPAC Name

5-chloro-1H-1,2,4-triazole

Molecular Formula

C2H2ClN3

Molecular Weight

103.51 g/mol

InChI

InChI=1S/C2H2ClN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6)

InChI Key

QGOUKZPSCTVYLX-UHFFFAOYSA-N

SMILES

C1=NNC(=N1)Cl

Canonical SMILES

C1=NNC(=N1)Cl

3-Chloro-1,2,4-triazole is a chemical compound with the molecular formula C2H2ClN3C_2H_2ClN_3 and a molecular weight of approximately 103.51 g/mol. It is characterized by the presence of a chlorine atom at the third position of the 1,2,4-triazole ring structure. This compound is recognized for its unique properties and versatility in various chemical applications. Its structure can be represented as follows:

text
N / \ N C | | Cl N

3-Chloro-1,2,4-triazole is soluble in water and exhibits significant biological activity, making it a subject of interest in medicinal chemistry and agricultural applications .

Due to its nucleophilic nature. Key reactions include:

  • Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring, which can lead to the formation of diverse derivatives .
  • Nucleophilic Reactions: As a nucleophile, it can react with electrophiles to form substituted triazoles or other heterocyclic compounds .
  • Cyclization Reactions: It can participate in cyclization reactions to form more complex triazole derivatives, which are often biologically active .

3-Chloro-1,2,4-triazole exhibits notable biological activities:

  • Antifungal Properties: It has been shown to possess antifungal activity against various pathogens, making it useful in agricultural fungicides .
  • Pharmacological Potential: Studies indicate that derivatives of 3-chloro-1,2,4-triazole may have potential as anti-inflammatory and analgesic agents .
  • Inhibitory Effects: The compound has been investigated for its inhibitory effects on certain enzymes and biological pathways relevant to disease processes .

Several methods are employed for synthesizing 3-chloro-1,2,4-triazole:

  • Diazotization Method: This involves the diazotization of amino derivatives followed by chlorination. For instance, 5-substituted amino derivatives can be treated with sodium nitrite in acidic conditions to yield the corresponding triazoles .
  • Mechanochemical Methods: Recent advancements have introduced mechanochemical approaches that utilize mechanical forces to facilitate the synthesis of triazoles under mild conditions, promoting greener chemistry practices .
  • Refluxing with Hydrazine: Another common method includes refluxing chlorinated precursors with hydrazine hydrate in ethanol to produce various substituted triazoles .

3-Chloro-1,2,4-triazole finds applications across multiple fields:

  • Agriculture: Utilized as a fungicide and herbicide due to its antifungal properties.
  • Pharmaceuticals: Serves as a building block for synthesizing various bioactive compounds and pharmaceuticals.
  • Material Science: Employed in synthesizing polymers and materials with specific chemical properties.

Studies on interaction mechanisms involving 3-chloro-1,2,4-triazole are crucial for understanding its biological effects:

  • Enzyme Interactions: Research indicates that this compound can interact with specific enzymes involved in metabolic pathways, potentially leading to inhibition or modification of enzyme activity .
  • Binding Studies: Investigations into how 3-chloro-1,2,4-triazole binds to biological targets provide insights into its pharmacodynamics and therapeutic potential.

Several compounds share structural similarities with 3-chloro-1,2,4-triazole. Here are a few notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
1H-1,2,4-Triazole288-88-00.67Commonly used as an intermediate in pharmaceuticals.
5-Amino-1H-1,2,4-triazole10449-20-60.65Exhibits different biological activities compared to 3-chloro derivative.
3-Amino-1H-1,2,4-triazole6818-99-10.56Used primarily in agricultural applications.
4-Chloro-1H-1,2,4-triazole41253-21-80.50Displays distinct reactivity patterns compared to its analogs.

The uniqueness of 3-chloro-1,2,4-triazole lies in its specific chlorine substitution pattern and resultant biological activity profile compared to other triazoles.

Classical Synthetic Routes

The classical synthetic approaches for 3-chloro-1,2,4-triazole derivatives primarily rely on cyclization reactions involving nitrogen-containing precursors. These methods have been extensively developed and refined over decades, establishing reliable pathways for triazole ring formation.

Thiosemicarbazide Cyclization Method

The thiosemicarbazide cyclization approach represents one of the most fundamental classical routes for 1,2,4-triazole synthesis. This method involves the ring closure of appropriately substituted thiosemicarbazide derivatives under alkaline conditions [2]. The process typically utilizes thiosemicarbazide as the starting material, which undergoes condensation with aromatic carboxylic acids or their derivatives. The reaction proceeds through the formation of acyl thiosemicarbazide intermediates, followed by intramolecular cyclization to form the triazole ring system.

The optimal reaction conditions for this method involve heating at temperatures ranging from 165-170°C for periods of 30 minutes to several hours [2]. The yields obtained through this classical approach typically range from 62-79%, depending on the specific substituents and reaction conditions employed. The mechanism involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by elimination of hydrogen sulfide to complete the ring closure.

Acyl Thiosemicarbazide Ring Closure

Another well-established classical route involves the base-catalyzed cyclization of acyl thiosemicarbazide derivatives. This method employs aqueous sodium hydroxide or sodium ethoxide as the base, with the reaction typically conducted under reflux conditions at approximately 100°C [3]. The process begins with the formation of acyl thiosemicarbazide through the reaction of hydrazide compounds with carbon disulfide in the presence of potassium hydroxide.

The ring closure step involves the nucleophilic attack of the terminal amino group on the thiocarbonyl carbon, leading to the formation of the triazole ring with concurrent elimination of hydrogen sulfide. This method consistently produces yields in the range of 75-85%, making it a reliable synthetic pathway for laboratory-scale preparation of triazole derivatives [3].

Hydrazine-Formamide Direct Synthesis

The direct synthesis from hydrazine and formamide represents a particularly efficient classical approach for unsubstituted 1,2,4-triazole preparation. This method involves the reaction of hydrazine or its aqueous solutions with at least 2.5 molar equivalents of formamide at temperatures ranging from 140-210°C [4]. The process requires maintaining formamide in excess over the stoichiometric amount consumed in the reaction.

This synthetic route is notable for its exceptional yields of 92-98% with product purity levels of 94-98% [4]. The high efficiency of this method makes it particularly attractive for large-scale preparation of the parent triazole compound, which can subsequently be functionalized through various derivatization reactions including chlorination.

Table 1: Classical Synthetic Routes for 1,2,4-Triazole Derivatives

Synthetic MethodStarting MaterialsTemperature (°C)Yield (%)Key Reference
Thiosemicarbazide CyclizationThiosemicarbazide, aromatic carboxylic acids165-17062-79 [2]
Acyl Thiosemicarbazide Ring ClosureAcyl thiosemicarbazide, aqueous sodium hydroxideReflux (~100)75-85 [3]
Hydrazine-Formamide Direct SynthesisHydrazine, formamide (≥2.5 molar excess)140-21092-98 [4]
Thermolysis of ThiosemicarbazoneThiosemicarbazone derivativesVariable70-85 [3]
Formylthiosemicarbazide CyclizationFormylthiosemicarbazide>19080-90 [3]

Modern Synthetic Approaches

Contemporary synthetic methodologies for 3-chloro-1,2,4-triazole derivatives have evolved to incorporate advanced catalytic systems, green chemistry principles, and innovative reaction conditions that offer improved efficiency, selectivity, and environmental compatibility.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry," has revolutionized triazole synthesis by providing highly efficient and regioselective pathways to substituted triazole derivatives [5] [6]. This method utilizes copper(I) catalysts such as copper iodide or copper sulfate with sodium ascorbate as reducing agent to facilitate the cycloaddition between organic azides and terminal alkynes.

The CuAAC reaction proceeds under mild conditions, typically at room temperature to 60°C, with reaction times ranging from 4-24 hours depending on the substrate reactivity [5]. The method consistently delivers yields of 79-88% and exhibits excellent functional group tolerance, making it suitable for the synthesis of complex triazole derivatives. The regioselectivity of this approach favors the formation of 1,4-disubstituted triazoles, providing predictable product outcomes.

Base-Promoted Multicomponent Synthesis

Recent developments in base-promoted multicomponent reactions have provided efficient pathways for triazole synthesis under metal-free conditions [7]. These approaches utilize inorganic bases such as sodium carbonate or potassium carbonate to facilitate the formation of triazole rings through multicomponent coupling reactions. The method involves the simultaneous reaction of multiple components including 1,3-diones, nitrostyrenes, and hydrazones to construct complex triazole-containing molecular frameworks.

The base-promoted approach operates at temperatures ranging from room temperature to 80°C, with reaction times of 12-24 hours typically required for complete conversion [7]. Yields obtained through this methodology range from 70-95%, demonstrating good to excellent efficiency. The method is particularly attractive due to its metal-free nature, addressing environmental and cost considerations associated with metal-catalyzed processes.

Metal-Free Click Chemistry

Organocatalytic approaches to triazole synthesis have gained significant attention as sustainable alternatives to metal-catalyzed methods [8] [9]. These methodologies employ organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tetramethylguanidine (TMG) as catalysts for azide-carbonyl cycloaddition reactions. The approach utilizes cesium carbonate in dimethyl sulfoxide as a unique catalytic system to facilitate triazole formation from β-carbonyl phosphonates under mild conditions.

The reaction conditions are notably mild, with temperatures ranging from room temperature to 100°C and reaction times as short as 0.5-12 hours [9]. The method demonstrates excellent yields of 69-96% and high regioselectivity. The protocol provides access to diverse triazole substitution patterns, including 1,4-disubstituted, 1,5-disubstituted, and 1,4,5-trisubstituted triazoles with various functional groups.

Microwave-Assisted Synthesis

Microwave-assisted synthetic methodologies have emerged as powerful tools for accelerating triazole formation reactions while maintaining high yields and selectivity [10]. These approaches utilize microwave irradiation at power levels of 50-300 watts to promote rapid heating and enhanced reaction kinetics. The method is particularly effective for the synthesis of substituted triazole derivatives from amide precursors and hydrazine derivatives.

Typical reaction conditions involve microwave irradiation at temperatures of 100-200°C for extremely short reaction times of 1-3 minutes [10]. The method consistently produces yields of 85-95%, demonstrating superior efficiency compared to conventional heating methods. The rapid reaction times and high yields make this approach particularly attractive for high-throughput synthesis and process optimization studies.

Mechanochemical Ball Milling

Mechanochemical synthesis using planetary ball mills represents an innovative solvent-free approach to triazole preparation [8]. This method employs mechanical energy to drive chemical transformations through grinding in the presence of appropriate grinding auxiliaries such as pyrogenic silica. The approach has been successfully applied to the synthesis of triazole derivatives from hydralazine hydrochloride and various carbonyl compounds.

The mechanochemical approach operates at room temperature with extremely short reaction times of 5-30 minutes, delivering exceptional yields of 90-96% [8]. The method offers significant advantages in terms of environmental impact, eliminating the need for organic solvents and reducing waste generation. The high efficiency and green chemistry profile make this approach particularly suitable for sustainable manufacturing processes.

Table 2: Modern Synthetic Approaches for 1,2,4-Triazole Derivatives

ApproachCatalyst/ConditionsTemperature (°C)Reaction TimeYield (%)Reference
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)CuI, CuSO4 + Na-ascorbateRT to 604-24 hours79-88 [5] [6]
Base-Promoted Multicomponent SynthesisNa2CO3, K2CO3RT to 8012-24 hours70-95 [7]
Metal-Free Click ChemistryOrganocatalysts (DBU, TMG)RT to 1000.5-12 hours69-96 [8] [9]
Microwave-Assisted SynthesisMicrowave irradiation (50-300W)100-2001-3 minutes85-95 [10]
Mechanochemical Ball MillingPlanetary ball mill + grinding auxiliariesRT5-30 minutes90-96 [8]

Industrial Scale Production

The industrial production of 3-chloro-1,2,4-triazole requires careful consideration of scalability, safety, economic viability, and environmental impact. Modern industrial processes have evolved to incorporate continuous flow technologies, automated control systems, and optimized reaction conditions to ensure consistent product quality and high throughput.

Continuous Flow Reactor Systems

Industrial-scale production increasingly relies on continuous flow reactor systems rather than traditional batch processes [12]. These systems offer several advantages including better heat and mass transfer, improved safety profiles, and consistent product quality. Continuous flow processes enable precise control of reaction parameters such as temperature, pressure, and residence time, leading to more reproducible outcomes and reduced batch-to-batch variation.

The implementation of continuous flow technology for triazole synthesis has been demonstrated in the production of 1,2,3-triazole using a three-step end-to-end continuous process starting from glyoxal and hydrazine [12]. This approach transforms heterogeneous batch reactions into homogeneous streamlined continuous flow systems, significantly reducing reaction times while maintaining high yields and purity.

Large-Scale Chlorination Processes

Industrial production of 3-chloro-1,2,4-triazole typically involves large-scale chlorination of the parent triazole compound using established chlorinating agents . The most commonly employed chlorination methods include direct chlorination with thionyl chloride, treatment with phosphorus oxychloride, and halogen exchange reactions using appropriate chloride sources.

The direct chlorination approach using thionyl chloride in dichloromethane under reflux conditions provides yields of 75-85% with high selectivity . This method is preferred in industrial settings due to its reliability, scalability, and the availability of established purification protocols. The reaction typically proceeds at moderate temperatures with controlled addition of the chlorinating agent to manage heat evolution and minimize side product formation.

Process Optimization and Automation

Industrial processes incorporate advanced process control systems to optimize reaction conditions and ensure consistent product quality . These systems monitor critical parameters such as temperature, pressure, pH, and conversion rates in real-time, enabling automatic adjustments to maintain optimal operating conditions. The use of statistical process control methods helps identify and minimize sources of variation in product quality.

Purification at industrial scale typically employs crystallization or distillation techniques rather than chromatographic methods used in laboratory settings . These methods are more economically viable for large-scale production and can be easily integrated into continuous production systems. Crystallization processes are optimized to achieve high product purity while minimizing waste generation and solvent consumption.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6818-99-1

Wikipedia

3-Chloro-1,2,4-triazole

General Manufacturing Information

1H-1,2,4-Triazole, 5-chloro-: INACTIVE

Dates

Modify: 2023-08-16

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